molecular formula C17H14ClN5O4S B13748090 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- CAS No. 3843-41-2

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-

Katalognummer: B13748090
CAS-Nummer: 3843-41-2
Molekulargewicht: 419.8 g/mol
InChI-Schlüssel: GPBGNHRBAZSRJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is a complex organic compound with the molecular formula C16H12ClN5O4S . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments.

Vorbereitungsmethoden

The synthesis of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 6-amino-1-naphthalenesulfonamide . The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- has several scientific research applications:

    Chemistry: It is used as a dye intermediate and in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is widely used in the production of dyes, pigments, and other colorants.

Wirkmechanismus

The mechanism of action of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The azo group plays a crucial role in its activity, as it can undergo reduction to form active metabolites that exert their effects .

Vergleich Mit ähnlichen Verbindungen

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Eigenschaften

CAS-Nummer

3843-41-2

Molekularformel

C17H14ClN5O4S

Molekulargewicht

419.8 g/mol

IUPAC-Name

6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C17H14ClN5O4S/c1-20-28(26,27)16-4-2-3-12-11(16)6-7-14(19)17(12)22-21-15-8-5-10(23(24)25)9-13(15)18/h2-9,20H,19H2,1H3

InChI-Schlüssel

GPBGNHRBAZSRJF-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.